![molecular formula C13H22N2OSi B8155188 1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-4-ethynyl-1H-pyrazole](/img/structure/B8155188.png)
1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-4-ethynyl-1H-pyrazole
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Overview
Description
1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-4-ethynyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethynyl group and a tert-butyl-dimethyl-silanyloxy-ethyl side chain
Preparation Methods
The synthesis of 1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-4-ethynyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tert-butyl-dimethyl-silanyloxy-ethyl intermediate: This step involves the reaction of tert-butyl-dimethylsilyl chloride with an appropriate alcohol, such as 2-ethynyl-1-ethanol, under basic conditions to form the tert-butyl-dimethyl-silanyloxy-ethyl intermediate.
Cyclization to form the pyrazole ring: The intermediate is then subjected to cyclization reactions with hydrazine derivatives to form the pyrazole ring.
Introduction of the ethynyl group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted pyrazoles and silane derivatives.
Scientific Research Applications
1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-4-ethynyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-4-ethynyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the silanyloxy group can enhance lipophilicity and membrane permeability . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-4-ethynyl-1H-pyrazole include:
(tert-Butyldimethylsiloxy)acetaldehyde: This compound shares the silanyloxy group and is used in synthetic glycobiology.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is a potential precursor to biologically active natural products.
The uniqueness of this compound lies in its combination of the pyrazole ring, ethynyl group, and silanyloxy-ethyl side chain, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl-[2-(4-ethynylpyrazol-1-yl)ethoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OSi/c1-7-12-10-14-15(11-12)8-9-16-17(5,6)13(2,3)4/h1,10-11H,8-9H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDCUCNABFTWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1C=C(C=N1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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